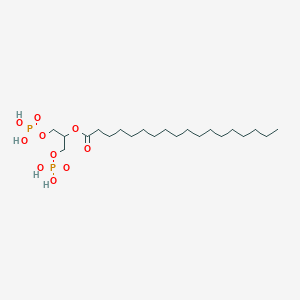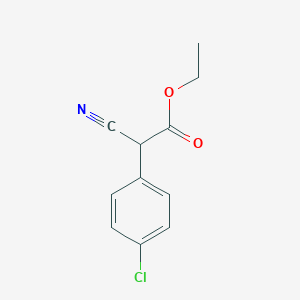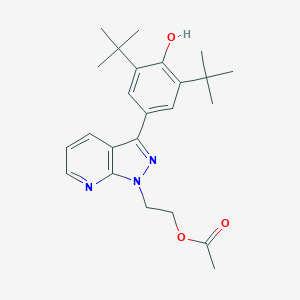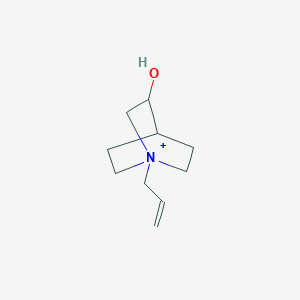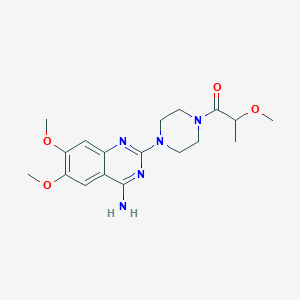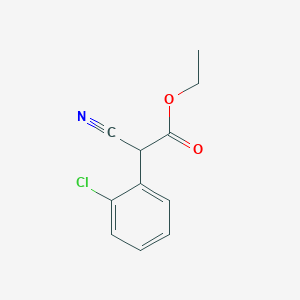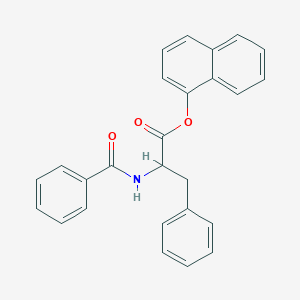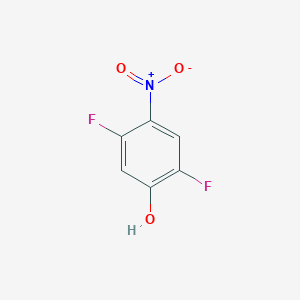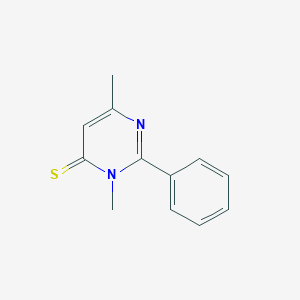
3,6-Dimethyl-2-phenylpyrimidine-4(3H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Dimethyl-2-phenylpyrimidine-4(3H)-thione, also known as thiamethoxam, is a neonicotinoid insecticide that has been widely used in agriculture to control pests. The chemical structure of thiamethoxam is similar to nicotine, which allows it to bind to the nicotinic acetylcholine receptors in the central nervous system of insects. This results in paralysis and death of the insects, making thiamethoxam an effective pesticide.
作用機序
Thiamethoxam works by binding to the nicotinic acetylcholine receptors in the central nervous system of insects. This results in the disruption of the normal functioning of the nervous system, leading to paralysis and death of the insects.
生化学的および生理学的効果
Thiamethoxam has been found to have low toxicity to mammals, including humans. It is rapidly metabolized in the liver and excreted in the urine. Thiamethoxam has also been found to have low environmental persistence, which means that it does not accumulate in the environment.
実験室実験の利点と制限
Thiamethoxam has been widely used in laboratory experiments to study the effects of pesticides on insects. Its effectiveness against a wide range of pests makes it a valuable tool for researchers. However, the use of 3,6-Dimethyl-2-phenylpyrimidine-4(3H)-thione in laboratory experiments has been criticized due to its potential impact on non-target organisms, such as bees.
将来の方向性
Further research is needed to understand the long-term effects of 3,6-Dimethyl-2-phenylpyrimidine-4(3H)-thione on the environment and non-target organisms. This includes studying the potential impact of 3,6-Dimethyl-2-phenylpyrimidine-4(3H)-thione on pollinators, such as bees, and developing alternative pest control methods that are more environmentally friendly. Additionally, research is needed to develop new insecticides that are effective against pests but have lower toxicity to non-target organisms.
合成法
Thiamethoxam can be synthesized by reacting 3-methylthio-1,2,4-triazole with 2-chloro-5-chloromethylpyridine to form 3-(2-chloro-5-chloromethylpyridinyl)-1,2,4-triazole. This compound is then reacted with acetone cyanohydrin to form 3-(2-chloro-5-chloromethylpyridinyl)-1-(3-methylthio-1,2,4-triazol-5-yl)urea. Finally, this compound is reacted with phenyl isocyanate to form 3,6-Dimethyl-2-phenylpyrimidine-4(3H)-thione.
科学的研究の応用
Thiamethoxam has been extensively studied for its effectiveness as a pesticide in agriculture. It has been found to be highly effective against a wide range of pests, including aphids, whiteflies, and thrips. Thiamethoxam has also been used in veterinary medicine as a flea and tick treatment for pets.
特性
CAS番号 |
114197-32-9 |
|---|---|
製品名 |
3,6-Dimethyl-2-phenylpyrimidine-4(3H)-thione |
分子式 |
C12H12N2S |
分子量 |
216.3 g/mol |
IUPAC名 |
3,6-dimethyl-2-phenylpyrimidine-4-thione |
InChI |
InChI=1S/C12H12N2S/c1-9-8-11(15)14(2)12(13-9)10-6-4-3-5-7-10/h3-8H,1-2H3 |
InChIキー |
BJDCXIMMXWCYOB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=S)N(C(=N1)C2=CC=CC=C2)C |
正規SMILES |
CC1=CC(=S)N(C(=N1)C2=CC=CC=C2)C |
同義語 |
4(3H)-Pyrimidinethione, 3,6-dimethyl-2-phenyl- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Furo[2,3-c]pyridine-2-carbonitrile](/img/structure/B51131.png)
![N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B51135.png)
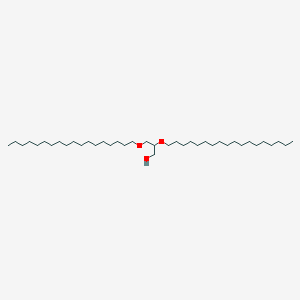
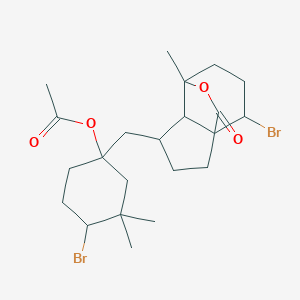
![(8S,9S,13S,14S,17R)-17-ethynyl-4,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-1,17-diol](/img/structure/B51140.png)
![2-[2-(Trifluoromethyl)phenyl]oxirane](/img/structure/B51141.png)
